molecular formula C22H22N4S B2873561 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 320422-42-2

4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2873561
CAS No.: 320422-42-2
M. Wt: 374.51
InChI Key: XSSRLLSZFZIUTK-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS: 320422-42-2) is a pyrimidinecarbonitrile derivative with the molecular formula C₂₂H₂₂N₄S and a molecular weight of 374.51 g/mol . Its structure features:

  • Position 2: A 4-methylbenzylsulfanyl group (-SCH₂C₆H₄CH₃).
  • Position 4: An isopropylamino substituent (-NHCH(CH₃)₂).
  • Position 6: A phenyl ring.
  • Position 5: A carbonitrile group (-CN).

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-15(2)24-21-19(13-23)20(18-7-5-4-6-8-18)25-22(26-21)27-14-17-11-9-16(3)10-12-17/h4-12,15H,14H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSRLLSZFZIUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NC(C)C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropylamino Group: This step often involves nucleophilic substitution reactions where an isopropylamine is introduced.

    Attachment of the 4-Methylbenzylsulfanyl Group: This can be done through a thiol-ene reaction or other suitable methods.

    Addition of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 4-methylbenzylsulfanyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound Position 2 Substituent Key Differences
Target Compound 4-methylbenzylsulfanyl Balanced lipophilicity; methyl enhances stability.
2-[(4-Chlorobenzyl)sulfanyl] analog 4-chlorobenzylsulfanyl Chlorine increases lipophilicity and electron-withdrawing effects.
2-[(2-Ethoxyethyl)sulfanyl] analog 2-ethoxyethylsulfanyl Ethoxy group improves solubility but reduces steric bulk.
2-(4-Pyridinyl) analog 4-pyridinyl Aromatic nitrogen introduces hydrogen-bonding potential; lower molecular weight (315.38 g/mol).

Impact : The 4-methylbenzylsulfanyl group in the target compound optimizes lipophilicity for membrane permeability while avoiding the metabolic liabilities of halogenated analogs .

Substituent Variations at Position 4

The isopropylamino group contrasts with other amino substituents:

Compound Position 4 Substituent Key Differences
Target Compound Isopropylamino Moderate steric bulk; ideal for hydrophobic pocket interactions.
4-(Cyclohexylamino) analog Cyclohexylamino Larger cyclohexyl group increases lipophilicity (MW: 414.57 g/mol).
4-(Methylamino) analog Methylamino Smaller substituent reduces steric hindrance; lower molecular weight (346.45 g/mol).
4-(Diethylamino) analog Diethylamino Ethyl groups enhance solubility but may reduce target specificity.

Substituent Variations at Position 6

The phenyl group at position 6 is a common feature, but some analogs feature oxo or thienyl groups:

Compound Position 6 Substituent Key Differences
Target Compound Phenyl Standard aromatic ring for π-π stacking.
6-Oxo analog Oxo (=O) Electron-withdrawing effect alters electronic distribution; may form hydrogen bonds.
6-(2-Thienyl) analog 2-thienyl Heterocyclic sulfur introduces polarizability and metabolic susceptibility.
Molecular Weight and Lipophilicity
  • Target Compound : 374.51 g/mol .
  • Chlorinated Analog : 425.98 g/mol (due to 4-chlorobenzylsulfanyl) .
  • Fluorinated Analog : 349.83 g/mol (4-chlorophenyl variant) .

Halogenated analogs exhibit higher lipophilicity (ClogP > 4) but may face metabolic clearance challenges. The target compound’s ClogP (~3.5) is optimized for bioavailability .

Structural Conformation and Crystallography

  • Target Compound: No crystallographic data available.
  • L-Shaped Analogs : 2,4-disubstituted dihydropyrimidine-5-carbonitriles adopt an L-shaped conformation with centrosymmetric packing .
  • π-π Interactions : Analogs with phenylsulfanyl groups exhibit C–H···π and π-π stacking, influencing crystal packing .

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